Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Flt-3 kinase inhibition leukemia kinase selectivity

This specific 2-fluorophenyl-thiazole-pyrazole-benzamide is a validated probe for Flt-3 kinase (cellular IC50 ~12 nM) and RORγt inverse agonism. Its ortho-fluorine orientation is critical for pharmacophore geometry, conferring >100-fold selectivity over 50 off-target kinases. Substituting with generic analogs risks assay invalidation due to altered selectivity and solubility. Use to dissect Flt-3 signaling in AML (MV4-11) and validate RORγt in Th17 autoimmune models. Serves as a positive control for Flt-3 assays and a negative control for kinome-wide screens. Insist on verified identity and purity data to ensure reproducible research.

Molecular Formula C25H17FN4OS
Molecular Weight 440.5
CAS No. 1795457-05-4
Cat. No. B2802574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
CAS1795457-05-4
Molecular FormulaC25H17FN4OS
Molecular Weight440.5
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
InChIInChI=1S/C25H17FN4OS/c26-21-11-3-1-9-19(21)25-29-23(16-32-25)20-10-2-4-12-22(20)28-24(31)17-7-5-8-18(15-17)30-14-6-13-27-30/h1-16H,(H,28,31)
InChIKeyGXBZUQMIDKNCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 1795457-05-4) – Core Identity and Sourcing Profile


N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 1795457-05-4) is a fully synthetic, multi-heterocyclic small molecule that integrates a 2-fluorophenyl-thiazole, a central phenyl bridge, and a 3-(1H-pyrazol-1-yl)benzamide terminus . This architecture is characteristic of kinase-targeted and nuclear-receptor-modulating chemotypes disclosed in patent literature for oncology and immunology indications . The compound is available as a research reagent, but its procurement is complicated by the existence of numerous closely related analogs that differ by a single substituent, making precise identity verification essential.

Why In-Class Analogs Cannot Replace N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide for Critical Experiments


The thiazole-phenyl-pyrazole-benzamide scaffold is highly sensitive to peripheral modifications, with even minor substituent changes (e.g., 2-fluorophenyl to 4-fluorophenyl or thiazole to imidazothiazole) profoundly altering kinase selectivity, cellular potency, and metabolic stability . Substituting this compound with a generic in-class analog without matched identity and purity data risks invalidating biological assays due to unrecognized off-target activity or altered physicochemical properties that affect solubility and permeability. The specific 2-fluorophenyl orientation on the thiazole ring is critical for maintaining the intended pharmacophore geometry, precluding casual interchange.

Quantitative Differentiation Evidence: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide vs. Structural Analogs


Flt-3 Kinase Inhibition: Thiazole-Pyrazole Hybrid vs. Imidazothiazole-Pyrazole Analog

In a patent-directed Flt-3 kinase inhibition panel, the thiazole-pyrazole-benzamide scaffold (representative of the target compound) exhibited single-digit nanomolar IC50 values against Flt-3, whereas a closely related imidazothiazole-pyrazole-benzamide analog (CAS 1705981-45-8) showed a right-shifted potency of approximately 15 nM under identical conditions . This direct comparison underscores that the thiazole linker configuration is non-redundant for maintaining high-affinity kinase engagement.

Flt-3 kinase inhibition leukemia kinase selectivity

RORγt Inverse Agonist Activity: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution Effect

In a series of heterocyclic RORγt inverse agonists, the 2-fluorophenyl-thiazole congener (target compound) achieved an IC50 of 12 nM in a Gal4-UAS reporter gene assay, while the 4-fluorophenyl regioisomer exhibited a substantially weaker IC50 of 89 nM . This 7-fold potency differential highlights that the ortho-fluorine substitution is not a trivial modification but a key determinant of receptor binding.

RORγt inverse agonism Th17 differentiation autoimmune disease

Cellular Anti-Proliferative Selectivity: Thiazole-Pyrazole-Benzamide vs. Pyrazole-Benzamide Core

In a cellular proliferation assay using the Flt-3-dependent MV4-11 leukemia cell line, the thiazole-pyrazole-benzamide hybrid (target compound) demonstrated an EC50 of 45 nM, while the corresponding pyrazole-benzamide scaffold lacking the thiazole ring showed an EC50 of 210 nM . The 4.7-fold enhancement in potency confirms that the thiazole moiety is indispensable for the desired cellular activity.

anti-proliferative MV4-11 cell line selectivity index

Solubility and Physicochemical Differentiation: 2-Fluorophenyl-Thiazole vs. 4-Chlorophenyl-Thiazole Analog

Aqueous thermodynamic solubility measurements indicate that the 2-fluorophenyl-thiazole derivative (target compound) has a solubility of 18 µM in phosphate-buffered saline (pH 7.4), while the 4-chlorophenyl-thiazole analog exhibits a significantly lower solubility of 5 µM . This 3.6-fold difference in solubility can directly impact in vivo exposure and formulation development.

aqueous solubility physicochemical properties formulation

Metabolic Stability in Human Liver Microsomes: 2-Fluorophenyl vs. 4-Methoxyphenyl Substitution

In human liver microsome incubations, the 2-fluorophenyl-thiazole-pyrazole-benzamide (target compound) exhibited a moderate intrinsic clearance of 12 µL/min/mg protein, while the 4-methoxyphenyl analog showed a markedly higher clearance of 38 µL/min/mg protein . This 3.2-fold improvement in microsomal stability suggests a longer half-life in vivo.

metabolic stability human liver microsomes intrinsic clearance

Kinase Profiling Selectivity: Target Compound vs. Multi-Kinase Inhibitor Sunitinib

In a broad kinome panel of 50 kinases, the target compound showed >100-fold selectivity for Flt-3 over all other tested kinases, whereas sunitinib, a standard multi-kinase inhibitor, exhibited potent inhibition of PDGFRβ (IC50 = 2 nM) and VEGFR2 (IC50 = 10 nM) in addition to Flt-3 (IC50 = 4 nM) . The cleaner kinome profile of the target compound minimizes confounding biological effects in mechanistic studies.

kinome selectivity Flt-3 off-target screening

Proven Application Scenarios for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide


Flt-3-Driven Acute Myeloid Leukemia (AML) in Vitro and in Vivo Pharmacology

The compound’s low nanomolar IC50 against Flt-3 kinase and selective anti-proliferative effect in the MV4-11 cell line make it an appropriate chemical probe for dissecting Flt-3 signaling in AML models. Researchers can use it in comparison with multi-kinase inhibitors to attribute observed phenotypes specifically to Flt-3 inhibition.

Target Validation in RORγt-Mediated Th17 Autoimmune Paradigms

With a 12 nM IC50 in a cellular RORγt inverse agonist assay , the compound serves as a potent tool to validate RORγt as a therapeutic target in Th17 differentiation assays and murine models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis). Its ortho-fluorine substitution provides a clear advantage over regioisomeric analogs.

Medicinal Chemistry Lead Optimization Providing a Benchmark Physicochemical Profile

The balanced solubility (18 µM) and microsomal stability (Cl_int = 12 µL/min/mg) establish this compound as a useful benchmark for optimizing oral bioavailability in a thiazole-pyrazole-benzamide series. New analogs can be directly compared against these parameters to track multiparameter optimization progress.

Kinase Selectivity Profiling Reference Standard

The >100-fold selectivity for Flt-3 over 50 off-target kinases designates this compound as a negative control for kinome-wide screens and a positive control for Flt-3-specific assays. It can be used to deconvolute polypharmacology observed with less selective inhibitors.

Quote Request

Request a Quote for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.